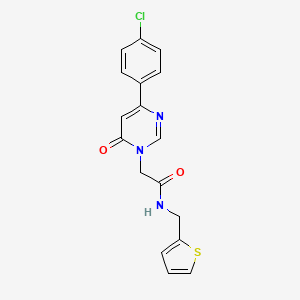

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2S/c18-13-5-3-12(4-6-13)15-8-17(23)21(11-20-15)10-16(22)19-9-14-2-1-7-24-14/h1-8,11H,9-10H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDXEYUWXAFLDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 360.8 g/mol. The structure features a pyrimidine ring substituted with a chlorophenyl group and an acetamide moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 360.8 g/mol |

| CAS Number | 1251625-09-8 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor functions, leading to alterations in cellular pathways and biological responses. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with target sites.

Biological Activities

Research indicates that 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide exhibits several biological activities:

-

Anticancer Activity

- The compound has been studied for its potential anticancer properties, particularly in inhibiting tumor cell proliferation. In vitro assays have shown that it can induce apoptosis in cancer cell lines by activating apoptotic pathways.

-

Anti-inflammatory Effects

- Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines. This activity could be beneficial in treating conditions like arthritis or other inflammatory diseases.

-

Enzyme Inhibition

- The compound has shown promise as an enzyme inhibitor, particularly in pathways related to cancer progression and inflammatory responses. It is hypothesized to inhibit key enzymes involved in these processes, thereby exerting therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide:

- Study on Osteoclastogenesis : A related compound demonstrated strong inhibitory effects on osteoclast formation and bone resorption in vitro. This suggests that similar structural analogs could also exhibit effects on bone metabolism, potentially offering therapeutic benefits for osteoporosis .

- In Vivo Studies : Research involving animal models has shown that compounds with similar structures can prevent bone loss induced by ovariectomy (OVX), indicating potential applications in treating osteoporosis .

Vergleich Mit ähnlichen Verbindungen

Pyrimidinone-Based Acetamides ()

Compounds 5.4 (2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide) and 5.6 (N-(2,3-dichlorophenyl) analog) share the pyrimidinone core but differ in substituents:

- Side Chain Linkage : Both 5.4 and 5.6 have a thioether (-S-) bridge, whereas the target compound has a direct acetamide linkage. The thioether may increase metabolic stability but reduce solubility compared to the target compound’s amide bond .

- Aryl Substituents : 5.4 and 5.6 feature chlorophenyl or dichlorophenyl groups on the acetamide, while the target compound uses a thiophen-2-ylmethyl group. The thiophene’s smaller size and lower electronegativity could enhance membrane permeability compared to bulkier chlorophenyl groups .

Table 1: Key Differences in Pyrimidinone Analogs

Pyridazinone-Based Derivatives ()

Compounds like 8a (N-(4-bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide) and 8c (N-[4-(methylthio)phenyl] analog) highlight:

- Core Heterocycle: Pyridazinone vs. pyrimidinone.

- Substituent Effects : Bromophenyl and methylthiophenyl groups in 8a /8c contrast with the target’s thiophen-2-ylmethyl. Bromine’s high lipophilicity could enhance blood-brain barrier penetration, whereas thiophene’s aromaticity might favor target-specific interactions .

Thiopyrimidine Alkylation Products ()

Physicochemical and Spectroscopic Properties

- NMR Signatures: The target compound’s thiophene protons are expected at δ 6.8–7.5, distinct from the chlorophenyl protons (δ 7.3–7.6 in 5.4) . The pyrimidinone NH signal (~δ 12.5) and acetamide NH (~δ 10.2) align with analogs in .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.